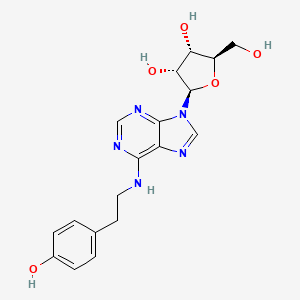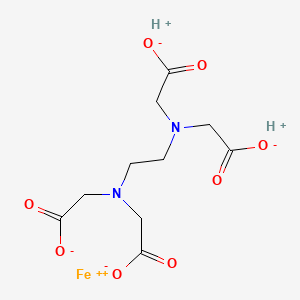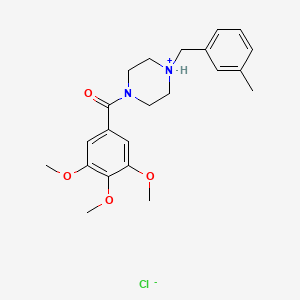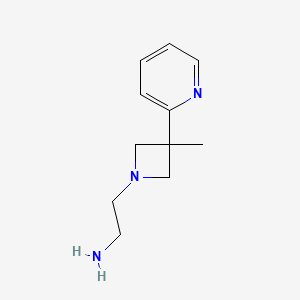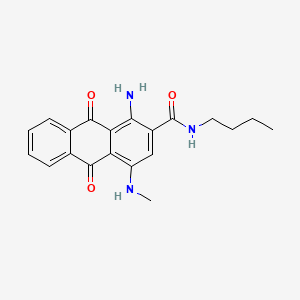
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide is a complex organic compound that belongs to the anthracene family This compound is characterized by its unique structure, which includes an anthracene core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of Functional Groups: The amino and carboxamide groups are introduced through nucleophilic substitution reactions. The butyl and methylamino groups are added via alkylation reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the amino or carboxamide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated anthracene compounds.
Applications De Recherche Scientifique
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
- N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
Uniqueness
1-Amino-N-butyl-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide is unique due to the presence of both butyl and methylamino groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
20171-06-6 |
|---|---|
Formule moléculaire |
C20H21N3O3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-amino-N-butyl-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-4-9-23-20(26)13-10-14(22-2)15-16(17(13)21)19(25)12-8-6-5-7-11(12)18(15)24/h5-8,10,22H,3-4,9,21H2,1-2H3,(H,23,26) |
Clé InChI |
UNEWTZKBSHBFEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


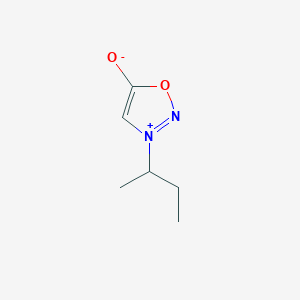



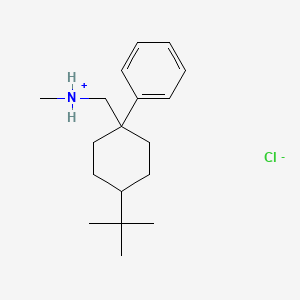

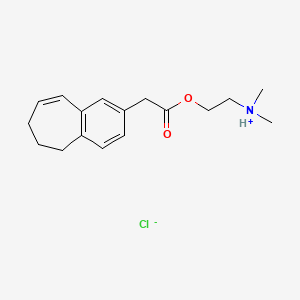

![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
